A Technical Guide to 1-(2-Aminoethyl)pyrrolidine-2,5-dione: A Bifunctional Building Block for Advanced Chemical Synthesis
A Technical Guide to 1-(2-Aminoethyl)pyrrolidine-2,5-dione: A Bifunctional Building Block for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Aminoethyl)pyrrolidine-2,5-dione, a derivative of succinimide, is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates both a reactive primary amine and a succinimide ring system, providing two distinct points for chemical modification. This guide offers an in-depth exploration of its structure, physicochemical properties, synthesis, and reactivity. Particular focus is placed on its application as a linker in bioconjugation and as a foundational scaffold in the development of novel therapeutic agents, supported by detailed experimental protocols and mechanistic insights.
Chemical Identity and Structural Analysis
The utility of 1-(2-Aminoethyl)pyrrolidine-2,5-dione stems directly from its unique molecular architecture, which features two key functional groups amenable to a wide range of chemical transformations.
Nomenclature and Chemical Identifiers:
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IUPAC Name: 1-(2-aminoethyl)pyrrolidine-2,5-dione[1]
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Common Synonyms: N-(2-Aminoethyl)succinimide
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CAS Number: 25660-19-9[1]
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Molecular Formula: C₆H₁₀N₂O₂[1]
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Molecular Weight: 142.16 g/mol [1]
Structural Elucidation: The molecule consists of a five-membered pyrrolidine-2,5-dione (succinimide) ring N-substituted with an ethylamine chain.
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The Succinimide Ring: This five-membered cyclic imide contains two carbonyl groups adjacent to the nitrogen atom. The planarity of this ring is a subject of interest, with some strain influencing its reactivity. This ring system is a cornerstone of many biologically active compounds.[2][3]
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The Ethylamine Moiety: The terminal primary amine (-NH₂) is a potent nucleophile and a common handle for forming stable amide bonds, making it ideal for conjugation chemistry.
// Atom nodes N1 [label="N", pos="0,0!", shape=plaintext]; C1 [label="C", pos="-1.2,-0.5!", shape=plaintext]; C2 [label="C", pos="-1.2,-1.8!", shape=plaintext]; C3 [label="C", pos="0,-2.3!", shape=plaintext]; C4 [label="C", pos="1.2,-1.8!", shape=plaintext]; C5 [label="C", pos="1.2,-0.5!", shape=plaintext]; O1 [label="O", pos="-2.2,-0.2!", shape=plaintext]; O2 [label="O", pos="2.2,-0.2!", shape=plaintext]; C6 [label="CH₂", pos="0,1.3!", shape=plaintext]; C7 [label="CH₂", pos="0,2.6!", shape=plaintext]; N2 [label="NH₂", pos="0,3.9!", shape=plaintext, fontcolor="#34A853"];
// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C1 -- O1 [style=double]; C5 -- O2 [style=double]; N1 -- C6; C6 -- C7; C7 -- N2;
// Annotations label_succinimide [label="Succinimide Ring", pos="-2.5,-1.5!", shape=plaintext, fontcolor="#EA4335"]; label_amine [label="Primary Amine", pos="2.5,3.9!", shape=plaintext, fontcolor="#34A853"]; } } Caption: 2D Structure of 1-(2-Aminoethyl)pyrrolidine-2,5-dione.
Physicochemical Properties
A summary of the key physicochemical properties is essential for laboratory handling, experimental design, and formulation development.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O₂ | [1] |
| Molecular Weight | 142.16 g/mol | [1] |
| Appearance | White solid / precipitate | [4] |
| Melting Point | 132-134 °C | [4] |
| Purity | ≥97% (typical) | [1] |
| Storage | Store at 0-8 °C | [1] |
Synthesis and Characterization
The most common and straightforward synthesis involves the reaction between succinic anhydride and ethylenediamine.[4] This reaction proceeds via a two-step mechanism: nucleophilic attack of one amine group from ethylenediamine onto an anhydride carbonyl, followed by intramolecular cyclization with the loss of water to form the stable imide ring.
Representative Synthesis Protocol: [4]
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Dissolve succinic anhydride (1.0 eq) in a suitable solvent such as absolute ethanol with stirring.
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Separately, dissolve ethylenediamine (1.0 eq) in absolute ethanol.
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Add the ethylenediamine solution to the succinic anhydride solution.
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Heat the reaction mixture under reflux for approximately 45-60 minutes. A white precipitate is typically observed to form during this period.[4]
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After cooling, collect the solid product by filtration.
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Wash the collected solid with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
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Dry the final product, for instance, in a desiccator.
Characterization: The identity and purity of the synthesized compound are confirmed using standard analytical techniques:
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FT-IR Spectroscopy: To identify characteristic peaks for the amine (N-H stretching) and imide (C=O stretching) functional groups.
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UV-Visible Spectroscopy: The carbonyl groups exhibit characteristic electronic transitions (π→π* and n→π*).[5]
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NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
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Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the molecule.
Reactivity and Chemical Applications
The dual functionality of 1-(2-Aminoethyl)pyrrolidine-2,5-dione is the cornerstone of its utility, allowing for sequential or orthogonal chemical modifications.
A. Reactivity of the Primary Amine: The terminal amino group is a strong nucleophile and readily participates in reactions common to primary amines.
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Amide Bond Formation: This is the most prevalent application, where the amine reacts with carboxylic acids (or their activated forms like acyl chlorides or NHS esters) to form highly stable amide linkages. This reaction is fundamental in peptide synthesis and bioconjugation.[6]
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Schiff Base Formation: Reaction with aldehydes or ketones yields Schiff bases (imines), which can be useful intermediates or ligands for metal complexes.
B. Reactivity of the Succinimide Ring: The imide ring, while relatively stable, can undergo nucleophilic attack, leading to ring-opening.
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Hydrolysis: Under basic conditions (e.g., alkaline solutions), the imide ring can be hydrolyzed, opening to form a succinamic acid derivative.[7][8] The rate of hydrolysis can be influenced by adjacent functional groups and pH.[7]
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Aminolysis: Strong nucleophiles, such as hydroxylamine or other amines, can attack a carbonyl carbon of the imide, leading to ring-opening and the formation of new amide or hydroxamic acid derivatives.[9][10]
Key Application: A Bifunctional Linker in Bioconjugation Bioconjugation is the process of covalently linking molecules, often to bestow new functions upon biomolecules like proteins or antibodies.[11] 1-(2-Aminoethyl)pyrrolidine-2,5-dione is an exemplary building block for creating heterobifunctional linkers used in constructing Antibody-Drug Conjugates (ADCs) and other targeted therapies.[11][12]
The typical strategy involves:
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Modification of the Amine: The primary amine is first reacted with a molecule of interest (e.g., a cytotoxic drug containing a carboxylic acid).
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Modification of the Succinimide: The succinimide portion is then modified or used as a handle to attach to another molecule (e.g., an antibody).
Experimental Protocols & Methodologies
The following protocols provide practical, step-by-step guidance for common reactions involving this reagent.
Protocol 1: Amide Coupling with a Carboxylic Acid
This protocol describes the formation of an amide bond between the primary amine of 1-(2-Aminoethyl)pyrrolidine-2,5-dione and a generic carboxylic acid (R-COOH) using a standard carbodiimide coupling agent.
Materials:
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1-(2-Aminoethyl)pyrrolidine-2,5-dione
-
Carboxylic acid (R-COOH)
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-Hydroxysuccinimide (NHS)
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Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
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Diisopropylethylamine (DIPEA)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Activation: In a round-bottom flask under an inert atmosphere (N₂), dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 30-60 minutes. This step forms a more reactive NHS-ester intermediate, improving coupling efficiency.
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Coupling: Add 1-(2-Aminoethyl)pyrrolidine-2,5-dione (1.1 eq) to the reaction mixture, followed by DIPEA (2.0 eq). DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct of the EDC reaction.
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Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid and NHS) and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
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Characterization: Confirm the structure of the final product using NMR and Mass Spectrometry.
Safety, Handling, and Storage
As a laboratory chemical, proper safety precautions are mandatory.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[1]
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Precautionary Statements: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.
-
Handling: Handle in a chemical fume hood. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 0-8 °C to ensure long-term stability.[1]
Conclusion
1-(2-Aminoethyl)pyrrolidine-2,5-dione is a highly valuable and versatile bifunctional building block. Its straightforward synthesis and the distinct reactivity of its primary amine and succinimide moieties make it a powerful tool for chemists, particularly in the fields of bioconjugation, drug delivery, and polymer chemistry.[12][] The ability to use this compound to link different molecular entities with high efficiency and control underpins its continued importance in the development of complex, functional molecules and materials.
References
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Al-Masoudi, N. A., & Al-Amiery, A. A. (2020). Synthesis and spectral analysis of some metal complexes with mixed Schiff base ligands 1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione (HL1) and (2-hydroxybenzalidine)glycine (HL2). ResearchGate. [Link]
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